N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst.
Final Coupling and Acetylation: The final step involves coupling the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and thereby exerting its effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide: can be compared with other sulfonyl-containing piperidine derivatives.
Dichloroaniline: Another compound with a similar structural motif but different functional groups.
5,10,15,20-tetrakis(4-bromophenyl)porphyrin: A compound with a different core structure but similar synthetic challenges.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-11(2)14-9-18(10-15(14)16-12(3)19)23(20,21)17-7-5-13(22-4)6-8-17/h11,13-15H,5-10H2,1-4H3,(H,16,19)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPVVQBZSNRCQF-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)S(=O)(=O)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C)S(=O)(=O)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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